1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O2/c1-24-13(17(18,19)20)23-25(15(24)27)3-2-21-14(26)22-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOPZCJQZQNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC23CC4CC(C2)CC(C4)C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 387.4 g/mol. The structure features an adamantane moiety linked to a triazole ring, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea have demonstrated efficacy against various viral strains. In a study evaluating the antiviral activity against Junin virus (JUNV), certain triazole derivatives exhibited higher activity than the reference drug ribavirin, indicating that modifications in the triazole structure can enhance antiviral potency .
| Compound | Viral Strain | CC50 (µg/mL) | IC50 (µg/mL) |
|---|---|---|---|
| 7aa | JUNV | 17 | 6.0 |
| 11c | CV-B4 | 17 | 4.5 |
| 11d | HCV | - | - |
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. In vitro assays have shown that compounds with structural similarities to our target compound can inhibit cancer cell proliferation effectively. For example, one study reported that certain triazoles had IC50 values as low as 6.2 µM against HCT-116 colon carcinoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
These findings suggest that the presence of the trifluoromethyl group and the triazole moiety may contribute significantly to the anticancer activity.
Antimicrobial Activity
In addition to antiviral and anticancer properties, triazole derivatives have shown promising antimicrobial activity. A study assessing various triazole compounds indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Case Studies
A notable case study involved a series of synthesized triazole derivatives where researchers modified different substituents on the triazole ring to evaluate their biological activity. The study concluded that specific substitutions could enhance both antiviral and anticancer activities significantly.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. The incorporation of the trifluoromethyl group in the structure enhances the lipophilicity and biological activity against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity against human melanoma and glioblastoma cells, indicating that 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea may have similar potential .
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Research on related triazole derivatives has demonstrated effectiveness in picrotoxin-induced convulsion models. This suggests that further exploration of 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea could yield valuable insights into its efficacy as an anticonvulsant agent .
Enzyme Inhibition
The triazole moiety is known to interact with various enzymes involved in cancer progression and neurotransmission. Studies have shown that similar compounds can inhibit carbonic anhydrase and other key enzymes, which may contribute to their anticancer and anticonvulsant effects. Understanding the specific enzyme interactions of 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is crucial for elucidating its pharmacodynamics .
Study 1: Anticancer Efficacy
A study examining a series of triazole derivatives found that modifications at the 4-position significantly impacted cytotoxicity against A549 lung adenocarcinoma cells. The introduction of trifluoromethyl groups was associated with enhanced activity compared to non-fluorinated counterparts. This highlights the potential for 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea to serve as a lead compound for further development in anticancer therapies .
Study 2: Anticonvulsant Activity
In a separate investigation into the anticonvulsant properties of related compounds, researchers reported significant protective effects against seizures induced by picrotoxin. The study emphasized the importance of structural modifications in enhancing efficacy. Given its structural similarities, 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea warrants similar testing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of adamantane-containing analogs (Table 1):
Table 1: Structural and Functional Comparison of Adamantane Derivatives
*Inferred from structural analogy to sEH inhibitors ; †Estimated via computational modeling.
Structural Differentiation
- Urea vs.
- Trifluoromethyl vs. Piperazine/Phenyl Substituents : The trifluoromethyl group increases electronegativity and lipophilicity, whereas piperazine (in Al-Abdullah et al.’s compound) introduces basicity, enhancing water solubility at physiological pH .
- Adamantane Positioning : The adamantane group in the target compound is directly attached to the urea, unlike in D’yachenko et al.’s analogs, where it is part of a bulky (adamantan-1-yl)(phenyl)methyl fragment .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases LogP (~3.8) compared to D’yachenko et al.’s analogs (LogP 2.5–4.0), suggesting improved membrane permeability but reduced aqueous solubility .
- Thermal Stability : Adamantane derivatives generally exhibit high melting points (>450 K) due to rigid hydrocarbon frameworks .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea?
- Methodological Answer : The synthesis typically involves a multi-step protocol. For example, adamantane derivatives can be functionalized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-(adamantan-1-yl)-4-methyl-1,2,4-triazol-5(4H)-thione intermediates with ethylenediamine derivatives under reflux conditions in ethanol, followed by purification via crystallization. Key steps include controlling reaction temperature (~70–80°C) and solvent polarity to optimize yield. Structural confirmation is achieved via H NMR and C NMR spectroscopy .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- X-ray crystallography for absolute structural determination (e.g., SHELXL refinement ).
- NMR spectroscopy to verify proton environments, particularly the urea NH and triazole ring signals .
- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
Q. What are the key physicochemical properties critical for experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility, requiring co-solvents like PEG-400) .
- Stability : Conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1 M HCl/NaOH, HO) to identify labile functional groups (e.g., trifluoromethyl-triazole) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding between the urea group and active-site residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the trifluoromethyl group on reactivity .
- MD simulations : Simulate binding dynamics over 100 ns to evaluate triazole ring conformational stability in aqueous environments .
Q. What crystallographic strategies resolve anisotropic displacement parameters in its structure?
- Methodological Answer :
- SHELXL refinement : Apply TWIN/BASF commands to address twinning or disorder in the adamantane moiety .
- ORTEP visualization : Use anisotropic displacement ellipsoids to identify thermal motion in the triazole-ethylurea linker .
- Hydrogen bonding networks : Map O–H···N and C–H···S interactions to explain crystal packing stability .
Q. How do substituent variations (e.g., trifluoromethyl vs. phenyl) impact structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative synthesis : Replace the trifluoromethyl group with phenyl or cyclopropyl analogs and evaluate bioactivity (e.g., IC assays) .
- Electron-withdrawing effects : Use Hammett constants () to correlate substituent electronic properties with antimicrobial or antiviral potency .
- Steric analysis : Measure dihedral angles (X-ray) to assess conformational flexibility of the ethylurea linker .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from differences in serum protein binding .
- Dose-response validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Statistical modeling : Apply ANOVA to isolate variables (e.g., solvent, pH) contributing to data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
